2-Thiazolidinone, 4-acetyl-, (R)-(9CI)
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Overview
Description
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is a chiral compound belonging to the thiazolidine family Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom The 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) compound is characterized by the presence of an acetyl group at the fourth position of the thiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) typically involves the cyclization of appropriate precursors. One common method is the reaction of L-cysteine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the thiazolidine ring.
Industrial Production Methods
Industrial production of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Thiazolidinone, 4-acetyl-, (R)-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Another member of the thiazolidine family, known for its use in antidiabetic drugs.
4-Methylthiazolidine-2-one: Similar structure but with a methyl group instead of an acetyl group.
Thiazolidine-2-thione: Contains a sulfur atom in place of the carbonyl group.
Uniqueness
2-Thiazolidinone, 4-acetyl-, (R)-(9CI) is unique due to its specific stereochemistry and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable in asymmetric synthesis and drug development.
Properties
CAS No. |
143397-35-7 |
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Molecular Formula |
C5H7NO2S |
Molecular Weight |
145.18 g/mol |
IUPAC Name |
(4R)-4-acetyl-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-3(7)4-2-9-5(8)6-4/h4H,2H2,1H3,(H,6,8)/t4-/m0/s1 |
InChI Key |
IQEYMJPFHFVCBW-BYPYZUCNSA-N |
SMILES |
CC(=O)C1CSC(=O)N1 |
Isomeric SMILES |
CC(=O)[C@@H]1CSC(=O)N1 |
Canonical SMILES |
CC(=O)C1CSC(=O)N1 |
Synonyms |
2-Thiazolidinone, 4-acetyl-, (R)- (9CI) |
Origin of Product |
United States |
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